molecular formula C15H15N3O2 B2919034 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)furan-2-carboxamide CAS No. 1795087-47-6

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)furan-2-carboxamide

Cat. No.: B2919034
CAS No.: 1795087-47-6
M. Wt: 269.304
InChI Key: UFDGWMYXQDZIHT-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)furan-2-carboxamide is a complex organic compound featuring a pyrrolopyridine core fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)furan-2-carboxamide typically involves multiple steps, starting with the formation of the pyrrolopyridine core This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Biologically, N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)furan-2-carboxamide has shown potential as a bioactive molecule. It can interact with various biological targets, influencing cellular processes and signaling pathways.

Medicine: In medicine, this compound has been studied for its potential therapeutic effects. It may exhibit properties such as anti-inflammatory, antioxidant, and anticancer activities, making it a candidate for drug development.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may contribute to advancements in material science and chemical engineering.

Mechanism of Action

The mechanism by which N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)furan-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact mechanism can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

  • N-(2-hydroxy-1,1-dimethylethyl)-1-methyl-3-(1H-pyrrolo[2,3-b]pyridin-2-yl)benzamide

  • 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide

Uniqueness: N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)furan-2-carboxamide stands out due to its specific structural features and potential applications. While similar compounds may share some properties, the unique combination of the pyrrolopyridine core and furan ring in this compound offers distinct advantages in terms of reactivity and biological activity.

Properties

IUPAC Name

N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c19-15(13-5-2-11-20-13)17-8-3-9-18-10-6-12-4-1-7-16-14(12)18/h1-2,4-7,10-11H,3,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDGWMYXQDZIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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